4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-10-13(14(19)20)23-12(17-10)9-11-5-7-18(8-6-11)15(21)22-16(2,3)4/h11H,5-9H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGYUXCQZZIKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
Compounds were selected based on shared motifs:
Thiazole/Oxazole heterocycle with carboxylic acid.
Piperidine/pyrrolidine derivatives as substituents.
Protective groups (e.g., Boc) or aromatic substitutions.
Comparative Data Table
Structural and Functional Insights
Heterocycle Impact
- Thiazole vs.
- Carboxylic Acid Position : The 5-carboxylic acid in thiazoles () is critical for hydrogen bonding, a feature shared with CV-11974’s carboxylate group in receptor antagonism .
Piperidine Modifications
- Boc Protection : The Boc group in the target compound improves solubility and delays metabolic degradation, whereas unprotected analogs () may exhibit faster clearance .
Pharmacological Considerations
- CV-11974 () demonstrates the importance of carboxylic acid and heterocycles in receptor binding, suggesting the target compound may similarly target enzymes or receptors requiring these motifs .
- Sodium salts () and prodrug strategies (e.g., TCV-116 in ) highlight formulation approaches applicable to the target compound’s Boc-protected derivative .
Biological Activity
4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structural features, which may contribute to its efficacy in various biological assays.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several areas of interest:
1. Antimicrobial Activity:
Thiazole derivatives are often investigated for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of thiazole have demonstrated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL for different strains .
2. Anti-Diabetic Effects:
Emerging evidence suggests that thiazole compounds may have protective effects against diabetes mellitus (DM). In animal models, thiazole derivatives have been shown to improve insulin sensitivity and lipid profiles while reducing oxidative stress markers associated with diabetes . The administration of these compounds led to a normalization of elevated serum glucose and lipid levels in diabetic rats.
3. Anti-inflammatory Properties:
There is an increasing interest in the anti-inflammatory potential of thiazole derivatives. Compounds similar to 4-Methyl-2-[...]-1,3-thiazole have been reported to reduce pro-inflammatory cytokines and improve overall inflammatory responses in various experimental models .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including those structurally related to our compound. The results indicated that specific derivatives showed strong bactericidal effects against Staphylococcus aureus strains, outperforming traditional antibiotics such as nitrofurantoin .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | 1.95 | 3.91 | Strong |
| Compound B | 15.62 | 62.5 | Moderate |
Case Study 2: Anti-Diabetic Effects
In another study focusing on anti-diabetic properties, a thiazole derivative demonstrated significant reductions in serum glucose and lipid levels in STZ-induced diabetic rats over a four-week treatment period. The findings suggested that the compound effectively restored normal pancreatic morphology and function .
Q & A
Basic Research Questions
Q. What are the recommended HPLC conditions for analyzing the purity and stability of 4-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid?
- Methodological Answer : Optimize reversed-phase HPLC using a mobile phase comprising methanol, water, 0.2 M sodium phosphate monobasic, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid. Column selection (C18, 5 µm, 250 × 4.6 mm) and flow rates (1.0 mL/min) should prioritize peak symmetry and resolution for both the parent compound and potential impurities (e.g., hydrolyzed piperidinyl intermediates) .
Q. How can synthetic routes for this compound be optimized to improve yield while minimizing side reactions?
- Methodological Answer : Employ stepwise protection/deprotection strategies for the piperidin-4-ylmethyl and tert-butoxycarbonyl (Boc) groups. For example, use anhydrous dichlorethane (DCE) as a solvent with NaHCO₃ to suppress ester hydrolysis during coupling reactions. Monitor reaction progress via TLC (silica gel, UV detection) and purify intermediates using flash chromatography (hexane:ethyl acetate gradient) .
Q. What stability-indicating assays are suitable for evaluating degradation products under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies (e.g., 0.1 M HCl/NaOH at 60°C for 24 hours) followed by LC-MS analysis. Use high-resolution mass spectrometry (HRMS) to identify degradation pathways, such as Boc-group cleavage or thiazole ring oxidation. Stability profiles should guide storage recommendations (e.g., -20°C under nitrogen) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model electrophilic/nucleophilic sites on the thiazole ring and piperidine moiety. Pair with molecular docking to assess interactions with biological targets (e.g., enzymes with conserved cysteine residues). Validate predictions via kinetic studies comparing experimental vs. computed activation energies .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous thiazole derivatives?
- Methodological Answer : Perform meta-analysis of bioassay datasets, controlling for variables like stereochemistry (e.g., epimerization risks during synthesis ) or solvent effects in in vitro assays. Use multivariate regression to identify structure-activity relationships (SARs), focusing on substituent effects (e.g., methyl vs. cyclohexyl groups on piperidine) .
Q. How can structural modifications enhance the compound’s selectivity for target proteins while reducing off-target binding?
- Methodological Answer : Design analogs via isosteric replacement (e.g., substituting the carboxylic acid with a tetrazole group to improve metabolic stability ). Synthesize derivatives using solid-phase peptide synthesis (SPPS) for rapid iteration. Validate selectivity via SPR (surface plasmon resonance) binding assays against a panel of related receptors .
Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological matrices?
- Methodological Answer : Combine CRISPR-Cas9 gene editing (knockout of putative target genes) with activity-based protein profiling (ABPP) to confirm target engagement. Use molecular dynamics simulations (Amber or GROMACS) to model protein-ligand interactions at microsecond timescales, correlating with experimental IC₅₀ shifts .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer : Standardize NMR acquisition parameters (e.g., 500 MHz, DMSO-d₆ as solvent, TMS reference) and confirm purity (>95% by HPLC) before analysis. For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve spin systems and assign stereochemistry. Cross-validate with independent synthetic batches .
Q. What protocols ensure reproducibility in measuring the compound’s solubility and partition coefficients (logP)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
